molecular formula C9H20O B011279 Isononyl alcohol CAS No. 27458-94-2

Isononyl alcohol

Cat. No. B011279
CAS RN: 27458-94-2
M. Wt: 144.25 g/mol
InChI Key: QDTDKYHPHANITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isononyl alcohol (INA) is a nine-carbon primary alcohol . It is used in small amounts as a fragrance in soap, hair spray, face creams, and shampoo . INA, along with 3,5,5-Trimethyl-1-hexanol, makes up the mixture sometimes referred to as isononanol .


Synthesis Analysis

Isononanol is a mixture of low-branched C9 oxo alcohols and is produced by the hydroformylation of a C8-rich olefin mixture . This process uses a rhodium-based catalyst that has been developed by Mitsubishi Chemical Industries .


Molecular Structure Analysis

The molecular formula of Isononyl alcohol is C9H20O . It has an average mass of 144.255 Da and a monoisotopic mass of 144.151413 Da .


Chemical Reactions Analysis

Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Dehydration and oxidation are two major types of reactions that alcohols undergo .


Physical And Chemical Properties Analysis

Isononyl alcohol has a density of 0.83 g/cm3 . It has a boiling point of 215 °C and is slightly soluble in water . The vapor pressure of Isononyl alcohol is 0.0198 mm Hg .

Scientific Research Applications

  • Phytopharmacological Agents : Isomeric octyl alcohols, which include isononyl alcohol, have shown potential as phytopharmacological agents. They affect the growth of Lupinus seedlings, indicating their possible use in plant growth and health studies (Macht, 1930).

  • Pharmacological Studies : Different isomers of octyl alcohols exhibit varied effects on different species, underlining the need for pure chemical entities in pharmacological research (Macht & Leach, 1930).

  • Metabolic Pathway Analysis : The response network of isobutanol in Escherichia coli has been studied, revealing complex metabolic pathways. This research can aid in understanding and designing alcohol tolerance in biological systems (Brynildsen & Liao, 2009).

  • Fuel Conversion Efficiency : Iso-butanol, a related compound, has been used in spark ignition engines, showing changes in fuel conversion efficiency, which is vital for automotive and energy research (Irimescu, 2012).

  • Chemical Synthesis : Isononyl alcohol has been involved in Silver(I)-catalyzed reactions for synthesizing 1-allenyl isochromenes, contributing to the field of organic chemistry and synthesis (Patil, Pahadi, & Yamamoto, 2005).

  • Fragrance Industry : Isononyl alcohol is used as a fragrance ingredient and has been found to exhibit no significant toxicological or dermatologic concerns, making it suitable for use in fragrances (Mcginty, Scognamiglio, Letizia, & Api, 2010).

  • Catalysis and Synthesis : It has been used in the homogenous catalysis for isomerization of allylic alcohols to carbonyl compounds, an important process in natural-product synthesis and chemical industry (Drift, Bouwman, & Drent, 2002).

  • Environmentally Friendly Synthesis : The synthesis of 1,2-Cyclohexanedicarboxylic acid diisononyl ester using isononyl alcohol demonstrates an environmentally friendly, cost-effective, and high-activity process (Li Jun-hua, 2012).

Safety And Hazards

Isononyl alcohol is labeled with the signal word “Warning” under GHS labeling . It has hazard statements H315, H318, H319, H412 . Precautionary statements include P264, P264+P265, P273, P280, P302+P352, P305+P351+P338, P305+P354+P338, P317, P321, P332+P317, P337+P317, P362+P364, P501 .

Future Directions

The global isononyl alcohol market is forecast to expand at a CAGR of 7.6% and thereby increase from a value of US$2.2 billion in 2023, to US$3.7 billion by the end of 2030 . The Isononyl Alcohol industry faces several key challenges to address during the short- and medium-term forecast . Despite the anticipated challenges in 2024, the Isononyl Alcohol industry can leverage valuable opportunities by prioritizing resilience and innovation .

Relevant Papers A toxicologic and dermatologic review of isononyl alcohol when used as a fragrance ingredient is presented . Another paper discusses the production of Isononyl alcohol by hydroformylation .

properties

IUPAC Name

7-methyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTDKYHPHANITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058675
Record name 7-Methyl-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Isononanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Isononyl alcohol

CAS RN

2430-22-0, 27458-94-2, 68526-84-1
Record name 7-Methyl-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2430-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octanol, 7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isononyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C8-10-iso-, C9-rich
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isononanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Methyl-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isononyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C8-10-iso-, C9-rich
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISONONYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY36Z95MC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 7-methyl-oct-6-en-1-ol (1.42 g, 10.0 mmol) in MeOH (70 mL) was hydrogenated with Pd—C (0.40 g, 10% w/w) in a Parr apparatus at 50 psi of H2 overnight. The catalyst was removed by filtration, and the filtrate was evaporated under reduced pressure to give 7-methyl-octan-1-ol (1.38 g, 96%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 3.64 (2H, t, J=6.6 Hz), 1.54 (3H, m), 1.10–1.44 (8H, m), 0.88 (3H, s), 0.85 (3H, s); 13C NMR (75 MHz, CDCl3) δ 63.28, 39.21, 33.06, 29.98, 28.24, 27.64, 26.06, 22.94.
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

n-decylalcohol, iso-decylalcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isononyl alcohol
Reactant of Route 2
Reactant of Route 2
Isononyl alcohol
Reactant of Route 3
Reactant of Route 3
Isononyl alcohol
Reactant of Route 4
Reactant of Route 4
Isononyl alcohol
Reactant of Route 5
Reactant of Route 5
Isononyl alcohol
Reactant of Route 6
Reactant of Route 6
Isononyl alcohol

Citations

For This Compound
160
Citations
D McGinty, J Scognamiglio, CS Letizia… - Food and chemical …, 2010 - Elsevier
… review of isononyl alcohol when used as a fragrance ingredient is presented. Isononyl alcohol is a … all human health endpoints, of isononyl alcohol when used as a fragrance ingredient. …
Number of citations: 5 www.sciencedirect.com
A Lee, H Kim, N Choi, SW Yoon, Y Kim, HR Kim… - Enzyme and Microbial …, 2019 - Elsevier
… In this study, diisononyl adipate was synthesized from adipic acid and isononyl alcohol in a solvent-free system via immobilized lipase-catalyzed esterification. Liquid Eversa lipase from …
Number of citations: 21 www.sciencedirect.com
S Manteniotis, S Wójcik, JR Göthert, J Dürig… - Cell death …, 2016 - nature.com
… Next, we treated cells with 1 mM isononyl alcohol for 6 min … isononyl alcohol with an increase in their cytosolic Ca 2+ levels (Figure 2f). After applying repetitively 1 mM isononyl alcohol …
Number of citations: 45 www.nature.com
T Yoshioka, T Kameda, M Ieshige, A Okuwaki - Polymer degradation and …, 2008 - Elsevier
… Diisononyl-phthalate (DINP) in the flexible PVC powder decomposed readily into phthalic acid and isononyl alcohol in a short time. For the dechlorination of the flexible PVC, the …
Number of citations: 71 www.sciencedirect.com
P Ball, H Füllmann, W Heitz - … Chemie International Edition in …, 1980 - Wiley Online Library
… Excess isononyl alcohol, some diol, and diisononyl carbonate are distilled off under water pump vacuum and then oil pump vacuum. The polycarbonate (32.8 g) is not crystalline; M, = …
Number of citations: 96 onlinelibrary.wiley.com
VD Tomić, JD Rusmirović, I Popović, I Ajaj… - EMoNT …, 2014 - researchgate.net
… : Plasticizers for polychloroprene (CR) rubber processing were obtained by polyethylene terephthalate (PET) depolymerization with following alcohols: 2-ethylhexanol, isononyl alcohol, …
Number of citations: 0 www.researchgate.net
M Jaricot, C Malhiac, C Chao, F Merlaud… - … Journal of Cosmetic …, 2022 - Wiley Online Library
… Isononyl alcohol used as raw material in the synthesis was proven to be responsible for isononyl isononanoate final odor. As for ethyl oleate, of the 23 odor-active compounds perceived…
Number of citations: 1 onlinelibrary.wiley.com
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… Based on weight of evidence from structural analysis and read-across materials isoamyl alcohol and isononyl alcohol (isomer unspecified), isodecyl alcohol does not present a concern …
T Tsai, S Veitinger, I Peek, D Busse… - Experimental …, 2017 - Wiley Online Library
… Here, we revealed OR2A4/7 and OR51B5 as two new ORs in human skin cells and identified cyclohexyl salicylate and isononyl alcohol as agonists of these receptors. In cultured …
Number of citations: 71 onlinelibrary.wiley.com
A Tripathi, P Singh - Central Asian Journal of …, 2022 - cajmns.centralasianstudies.org
… To pioneer a new rhodium-based isononyl alcohol process, Dow and JM considered … Dow and JM claim the new technology will allow customers to build isononyl alcohol plants for …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.